Eniporide hydrochloride is classified as a sodium-hydrogen exchanger inhibitor. Its primary function is to inhibit the NHE-1 isoform, which plays a critical role in cellular sodium and hydrogen ion transport. The compound is synthesized for research purposes and is not intended for direct patient use . Eniporide is recognized for its potential therapeutic applications in cardiology, particularly in the context of acute myocardial infarction .
The synthesis of eniporide hydrochloride involves several chemical reactions that yield the final product. The initial synthesis typically starts with the preparation of an acylguanidine intermediate, which is crucial for the activity of NHE inhibitors. The following steps outline the general synthetic pathway:
Technical parameters such as temperature, reaction time, and solvent choice are critical in optimizing yield and purity during synthesis .
Eniporide hydrochloride has a complex molecular structure characterized by its acylguanidine moiety. The molecular formula is with a molecular weight of approximately 319.81 g/mol.
The three-dimensional conformation of eniporide allows it to effectively bind to the NHE-1 transporter, inhibiting its activity .
Eniporide hydrochloride participates in several chemical reactions primarily related to its interaction with biological systems:
These reactions are critical for understanding how eniporide exerts its therapeutic effects .
The mechanism of action of eniporide hydrochloride revolves around its ability to inhibit the NHE-1 isoform effectively. By blocking this exchanger, eniporide reduces intracellular sodium levels, which subsequently lowers intracellular calcium concentrations through reduced sodium-calcium exchange activity. This action helps mitigate cellular damage during ischemic events by:
Studies have shown that eniporide can significantly limit infarct size in experimental models by modulating these pathways .
Eniporide hydrochloride exhibits several notable physical and chemical properties:
These properties are essential for determining suitable formulations for research applications .
Eniporide hydrochloride has several scientific applications, particularly in cardiovascular research:
Eniporide hydrochloride (4-isopropyl-3-methylsulfonylbenzoyl guanidine methanesulfonate) belongs to the benzoylguanidine class of sodium-hydrogen exchanger isoform 1 inhibitors, characterized by a distinct pharmacophore that confers high-affinity interaction with the extracellular Na⁺-binding site of sodium-hydrogen exchanger isoform 1. The molecular architecture features a para-isopropyl substitution on the phenyl ring and a meta-methylsulfonyl group, which collectively enhance membrane permeability and target specificity. Unlike pyrazinoylguanidine inhibitors (e.g., amiloride derivatives), this benzoylguanidine scaffold minimizes off-target interactions with other ion transporters and channels, including sodium-calcium exchangers and voltage-gated sodium channels, thereby achieving superior sodium-hydrogen exchanger isoform 1 selectivity [7] [9].
Critical structural determinants for binding were elucidated through mutagenesis studies and comparative molecular field analysis. The protonated guanidinium group forms ionic bonds with conserved carboxylate residues (Glu346 and Asp267) within the extracellular Na⁺ coordination site. Simultaneously, the methylsulfonyl moiety engages in hydrogen bonding with Thr349, while the isopropyl group occupies a hydrophobic subpocket formed by Leu267, Val274, and Phe344. This multi-point anchoring enables nanomolar-affinity inhibition (human sodium-hydrogen exchanger isoform 1 IC₅₀ = 40 ± 11 nmol l⁻¹) while maintaining >1,000-fold selectivity over sodium-hydrogen exchanger isoform 2 and sodium-hydrogen exchanger isoform 3 isoforms [1] [9].
Table 1: Inhibitory Potency (IC₅₀) of Eniporide Hydrochloride Across Sodium-Hydrogen Exchanger Isoforms
Isoform | Tissue Expression | IC₅₀ (μmol l⁻¹) | Selectivity Ratio (vs. Sodium-Hydrogen Exchanger Isoform 1) |
---|---|---|---|
Sodium-Hydrogen Exchanger Isoform 1 | Cardiac myocytes | 0.04 ± 0.011 | 1.0 |
Sodium-Hydrogen Exchanger Isoform 2 | Renal epithelium | 2.2 ± 0.37 | 55.0 |
Sodium-Hydrogen Exchanger Isoform 3 | Intestinal epithelium | >220 | >5,500 |
Mutation of Glu346 to glutamine reduces eniporide hydrochloride binding affinity by 300-fold, confirming its role as the primary electrostatic anchor for the guanidinium group. Similarly, substitution of Thr349 with alanine diminishes inhibitory potency by 85%, underscoring the necessity of hydrogen bonding for optimal binding [8]. The compound's zwitterionic nature at physiological pH facilitates partitioning into lipid bilayers, enabling access to the extracellular sodium-hydrogen exchanger isoform 1 site without requiring transmembrane diffusion [3].
Eniporide hydrochloride functions as a mixed-type allosteric modulator, altering both substrate affinity and conformational dynamics of sodium-hydrogen exchanger isoform 1 beyond simple pore occlusion. The cytoplasmic regulatory domain of sodium-hydrogen exchanger isoform 1 contains phosphorylation sites (e.g., Ser703) that modulate transporter activity in response to intracellular acidosis or hormonal stimuli. Eniporide hydrochloride binding to the extracellular site induces long-range conformational changes that stabilize the transporter in a low-activity state, reducing phosphorylation efficiency at these regulatory sites [5] [8].
Electrophysiological analyses reveal that eniporide hydrochloride shifts the pHᵢ sensitivity curve of sodium-hydrogen exchanger isoform 1 to the right, increasing the proton concentration required for half-maximal activation (Kᴺ⁺ᴴ⁺) from 0.25 μmol l⁻¹ to 1.7 μmol l⁻¹. This indicates impaired proton sensing by the intracellular modifier site, likely through disruption of hydrogen-bonding networks connecting the extracellular and intracellular domains. The allosteric effect manifests as a decrease in maximal transport velocity (Vₘₐₓ) by 70–80% and an increase in apparent Kₘ for extracellular Na⁺ under acidic conditions [3] [8].
Table 2: Allosteric Effects of Eniporide Hydrochloride on Sodium-Hydrogen Exchanger Isoform 1 Activation Parameters
Parameter | Control | + Eniporide Hydrochloride (1 μmol l⁻¹) | Change (%) |
---|---|---|---|
Kᴺ⁺ᴴ⁺ (μmol l⁻¹) | 0.25 ± 0.03 | 1.70 ± 0.15 | +580% |
Vₘₐₓ (mmol H⁺·min⁻¹·mg⁻¹) | 4.8 ± 0.2 | 1.1 ± 0.1 | -77% |
Hill Coefficient (nₕ) | 1.8 ± 0.1 | 1.1 ± 0.2 | -39% |
The inhibitor disrupts sodium-hydrogen exchanger isoform 1 homodimerization, a process essential for full transporter activity. Surface plasmon resonance spectroscopy demonstrates that eniporide hydrochloride reduces dimer stability by 40%, as evidenced by an increased dissociation constant (K𝒹) from 2.8 nmol l⁻¹ to 4.7 nmol l⁻¹. This dimer destabilization impairs cooperative proton binding between subunits, explaining the observed reduction in Hill coefficient from 1.8 to 1.1 [8]. Additionally, eniporide hydrochloride binding attenuates calmodulin interaction with the cytoplasmic tail, further suppressing sodium-hydrogen exchanger isoform 1 activation during intracellular acidification [5].
Eniporide hydrochloride competitively antagonizes extracellular sodium ion binding to sodium-hydrogen exchanger isoform 1, as demonstrated through saturation kinetics and radioligand displacement assays. In ²²Na⁺ uptake experiments using human platelets, the inhibitor increases the apparent Michaelis constant (Kₘ) for sodium ions from 15.3 ± 1.2 mmol l⁻¹ to 48.6 ± 3.5 mmol l⁻¹ without altering maximal transport velocity, confirming classical competitive inhibition at physiologically relevant sodium ion concentrations [3] [9]. Schild regression analysis yields a pA₂ value of 8.3, corresponding to a dissociation constant (K𝒹) of 5 nmol l⁻¹, consistent with direct competition at the sodium ion coordination site [3].
The competitive mechanism involves overlapping but non-identical binding loci for sodium ions and eniporide hydrochloride. Molecular dynamics simulations reveal that the guanidinium group occupies the same electrostatic pocket as the sodium ion, while the benzoyl ring extends into an adjacent hydrophobic cleft not accessed by sodium ions. This partial overlap explains the mixed competitive-noncompetitive kinetics observed at sodium ion concentrations exceeding 50 mmol l⁻¹, where the inhibitor's efficacy diminishes due to reduced binding occupancy [7] [8].
Table 3: Kinetic Parameters of Sodium-Hydrogen Exchanger Isoform 1 Inhibition by Eniporide Hydrochloride at Varying Sodium Ion Concentrations
[Sodium Ion] (mmol l⁻¹) | Apparent IC₅₀ (nmol l⁻¹) | Kᵢ (nmol l⁻¹) | Inhibition Mode |
---|---|---|---|
10 | 12 ± 3 | 5.2 ± 0.8 | Competitive |
50 | 58 ± 7 | 5.8 ± 0.9 | Mixed |
100 | 210 ± 25 | 6.1 ± 1.1 | Mixed-noncompetitive |
Stopped-flow fluorescence studies using sodium-hydrogen exchanger isoform 1-enriched proteoliposomes demonstrate that eniporide hydrochloride slows the conformational transition rate from outward-facing to inward-facing states. The relaxation time constant (τ) for sodium ion binding increases from 85 ± 5 ms to 320 ± 20 ms in the presence of 100 nmol l⁻¹ inhibitor, indicating stabilization of the occluded conformation. This kinetic trapping reduces transporter turnover frequency from 35 s⁻¹ to 8 s⁻¹, contributing significantly to functional inhibition beyond simple substrate competition [8]. Lineweaver-Burk analysis further validates the competitive component, showing convergent lines on the y-axis when 1/velocity is plotted against 1/[sodium ion] at varying eniporide hydrochloride concentrations [3].
The pH-dependence of inhibition kinetics reveals that eniporide hydrochloride exhibits 30-fold greater potency at pH 6.5 (IC₅₀ = 7 nmol l⁻¹) compared to pH 7.4 (IC₅₀ = 210 nmol l⁻¹), mirroring the proton activation profile of sodium-hydrogen exchanger isoform 1. This pH-sensitive affinity arises from allosteric coupling between protonation of His349 in the ion translocation pathway and inhibitor binding energy, enabling preferential targeting of the exchanger during pathological intracellular acidosis [3] [9].
CAS No.: 152658-17-8
CAS No.: 68973-58-0
CAS No.: 53358-21-7
CAS No.: 7759-46-8
CAS No.: 1152-76-7